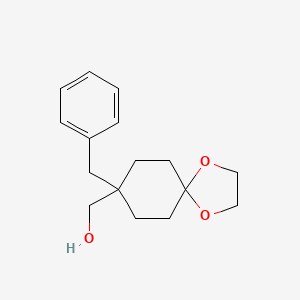
4-Benzyl-4-hydroxymethylcyclohexan-1-one ethylene ketal
Número de catálogo B8298522
Peso molecular: 262.34 g/mol
Clave InChI: JXJMCVNTUVDYHY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US03932425
Procedure details


A solution of 22.3 g. (0.77 M) of 4-benzyl-4-carbomethoxy-1-cyclohexaneone ethylene ketal [5] (prepared as in Example 4B) in 220 ml. of tetrahydrofuran is added to 3 g. of lithium aluminum hydride in 30 ml. of tetrahydrofuran. The mixture is stirred at reflux temperature for about 5.5 hours and then cooled in ice. There is added successively 3 ml. of water, 3 ml. of aqueous 15% sodium hydroxide solution and 9 ml. of water. The inorganic gel is collected on a filter and the filtrate evaporated to dryness. The residue is recrystallized from methylene chloride: Skellysolve B to give 18.8 g. (93% yield) of 4-benzyl-4-hydroxymethylcyclohexan-1-one ethylene ketal (1), having a melting point of 76° to 78° C.
Name
4-benzyl-4-carbomethoxy-1-cyclohexaneone ethylene ketal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One







Yield
93%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[O:23][C:4]2([CH2:9][CH2:8][C:7]([CH2:14][C:15]3[CH:20]=[CH:19][CH:18]=[C:17](OC)[CH:16]=3)([C:10](OC)=[O:11])[CH2:6][CH2:5]2)[O:3][CH2:2]1.O1CCCC1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>O>[CH2:2]1[O:3][C:4]2([CH2:9][CH2:8][C:7]([CH2:14][C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=3)([CH2:10][OH:11])[CH2:6][CH2:5]2)[O:23][CH2:1]1 |f:2.3.4.5.6.7,8.9|
|
Inputs


Step One
|
Name
|
4-benzyl-4-carbomethoxy-1-cyclohexaneone ethylene ketal
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1COC2(CCC(CC2)(C(=O)OC)CC2=CC(=CC=C2)OC)O1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for about 5.5 hours
|
|
Duration
|
5.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled in ice
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
There is added successively 3 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The inorganic gel is collected on
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
a filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is recrystallized from methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Skellysolve B to give 18.8 g
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1COC2(CCC(CC2)(CO)CC2=CC=CC=C2)O1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 93% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
